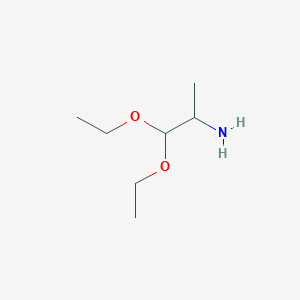

1,1-二乙氧基丙-2-胺

描述

Synthesis Analysis

The synthesis of compounds related to 1,1-Diethoxypropan-2-amine involves various chemical reactions, often aiming to introduce or modify functional groups to achieve desired properties. A notable method for synthesizing bis[1-diethoxyphosphorylalkyl]amines, which share a core structural similarity with 1,1-Diethoxypropan-2-amine, involves the reaction of aromatic aldehydes with ammonia and diethyl phosphite. This process, facilitated by chlorotrimethylsilane, yields bis[1-diethoxyphosphorylalkyl]amines efficiently from simple starting materials (Kaboudin & Moradi, 2006).

科学研究应用

自由基光敏树脂的共引发剂:与本化合物相关的二乙氧基乙酸盐在可见光下(甲基)丙烯酸酯自由基聚合中显示出作为高效共引发剂的潜力。这导致芳香胺类 II 光引发体系 (Abdallah 等,2019).

格氏试剂的亲电胺化试剂:另一种衍生物二乙基 2-[N-(对甲氧基苯基)亚氨基]丙二酸酯,作为格氏试剂的便捷亲电胺化试剂,生成可转化为 N-烷基-对苯甲醚的 N-烷基化产物 (Niwa 等,2002).

取代酮的形成:1,1-二乙氧基丁-3-炔-2-酮以立体专一的方式与氮和氧亲核试剂反应,形成取代的不饱和酮,表明在有机合成中具有多功能应用 (Sengee 和 Sydnes,2011).

外消旋胺的对映选择性 N-酰化:发现异丙基 2-丙氧基乙酸酯是外消旋胺对映选择性 N-酰化的有效酰化剂,实现优异的转化率和对映体过量值,这在手性化合物生产中至关重要 (Olah 等,2018).

精神致幻胺的 N-羟基化:研究表明,兔肝微粒体可以有效地 N-羟基化精神致幻胺 1-(2,5-二甲氧基-4-甲基苯基)-2-氨基丙烷。该过程对于了解这些物质的代谢和潜在毒性非常重要 (Gal 等,1975).

双[1-二乙氧基磷酰基烷基]胺的合成:有一种简便快速的从简单起始材料合成双[1-二乙氧基磷酰基烷基]胺的方法,表明其在各种有机合成中的应用 (Kaboudin 和 Moradi,2006).

安全和危害

未来方向

作用机制

Target of Action

It’s known that this compound can be used for the synthesis of n-protected α-amino aldehydes . These aldehydes occur as C-terminal units of peptide aldehydes with enzyme inhibitor activity .

Mode of Action

It’s known that it can react with other compounds to form n-protected α-amino aldehydes . These aldehydes can inhibit the activity of certain enzymes, thereby affecting the biochemical processes in which these enzymes are involved .

Biochemical Pathways

Given its role in the synthesis of n-protected α-amino aldehydes, it can be inferred that it may affect the pathways involving these aldehydes .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

It’s known that it can be used to synthesize n-protected α-amino aldehydes , which can inhibit the activity of certain enzymes. This could potentially alter the normal functioning of cells and molecular processes .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability and efficacy of the compound .

属性

IUPAC Name |

1,1-diethoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTOHCRTGWUMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970417 | |

| Record name | 1,1-Diethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diethoxypropan-2-amine | |

CAS RN |

55064-41-0 | |

| Record name | 2-Propanamine, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055064410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

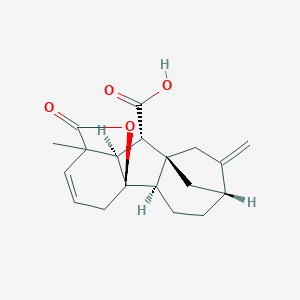

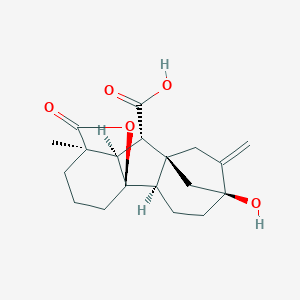

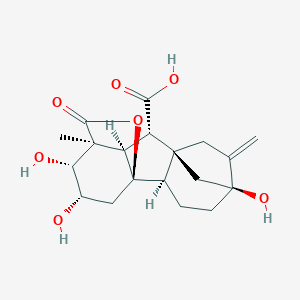

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

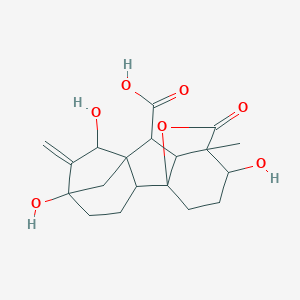

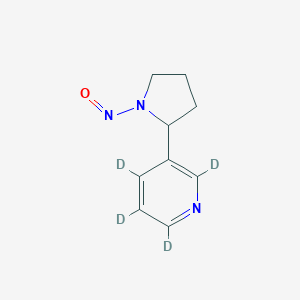

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)

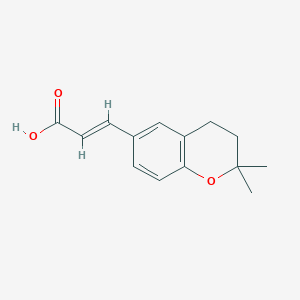

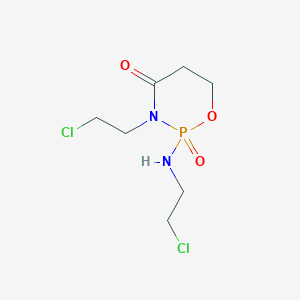

![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)